molecular formula C10H20N2O3 B8218479 tert-butylN-[1-(azetidin-3-yl)-2-hydroxyethyl]carbamate

tert-butylN-[1-(azetidin-3-yl)-2-hydroxyethyl]carbamate

Cat. No.: B8218479
M. Wt: 216.28 g/mol
InChI Key: JXWIARUNJQPTKB-UHFFFAOYSA-N
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Description

tert-butylN-[1-(azetidin-3-yl)-2-hydroxyethyl]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an azetidine ring, and a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butylN-[1-(azetidin-3-yl)-2-hydroxyethyl]carbamate typically involves the reaction of tert-butyl carbamate with an azetidine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: tert-butylN-[1-(azetidin-3-yl)-2-hydroxyethyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield a ketone or aldehyde, while reduction of the azetidine ring may produce a more saturated ring structure .

Scientific Research Applications

tert-butylN-[1-(azetidin-3-yl)-2-hydroxyethyl]carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butylN-[1-(azetidin-3-yl)-2-hydroxyethyl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The hydroxyethyl group may play a role in binding to the active site of the enzyme, while the azetidine ring provides structural stability .

Comparison with Similar Compounds

  • tert-butylN-[1-(azetidin-3-yl)ethyl]carbamate
  • tert-butylN-[1-(azetidin-3-yl)cyclopropyl]carbamate hydrochloride
  • tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate

Uniqueness: tert-butylN-[1-(azetidin-3-yl)-2-hydroxyethyl]carbamate is unique due to the presence of both a hydroxyethyl group and an azetidine ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications compared to similar compounds .

Properties

IUPAC Name

tert-butyl N-[1-(azetidin-3-yl)-2-hydroxyethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-8(6-13)7-4-11-5-7/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXWIARUNJQPTKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C1CNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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